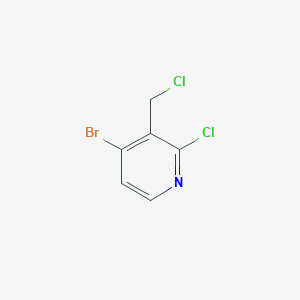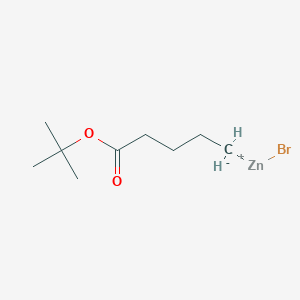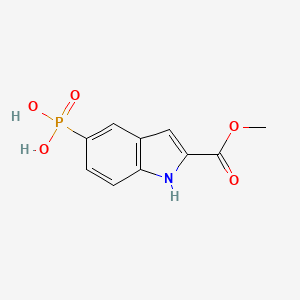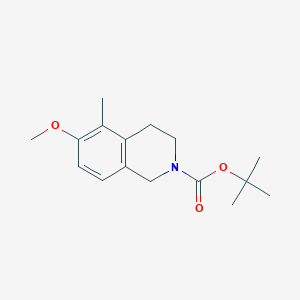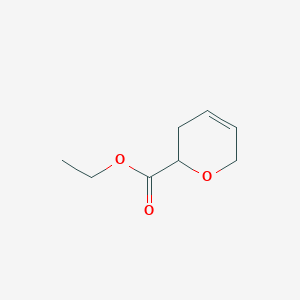
Ethyl 3,6-dihydro-2H-pyran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,6-dihydro-2H-pyran-2-carboxylate is a chemical compound belonging to the class of pyran derivatives Pyrans are six-membered oxygen-containing heterocycles that have garnered significant interest due to their diverse biological and pharmaceutical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,6-dihydro-2H-pyran-2-carboxylate typically involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions. Common catalysts used in these reactions include nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts . The reaction conditions are designed to be efficient, cost-effective, and environmentally friendly, often employing one-pot reactions to streamline the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions (MCRs) due to their high efficiency and atom economy. These methods are advantageous for producing significant quantities of the compound while minimizing waste and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,6-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the pyran ring, which can interact with different reagents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound to yield alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted pyran derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted pyran derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 3,6-dihydro-2H-pyran-2-carboxylate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3,6-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways within biological systems . The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3,6-dihydro-2H-pyran-2-carboxylate can be compared with other similar compounds, such as 3,4-dihydro-2H-pyran and 2-methyl-5,6-dihydro-2H-pyran . While these compounds share a similar pyran ring structure, they differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity.
3,4-Dihydro-2H-pyran: This compound is used in various synthetic applications and can undergo similar reactions as this compound.
2-Methyl-5,6-dihydro-2H-pyran:
Propriétés
IUPAC Name |
ethyl 3,6-dihydro-2H-pyran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSGIRALGRTDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
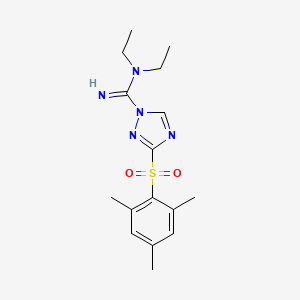

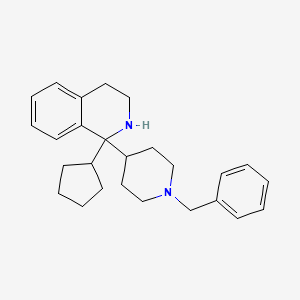

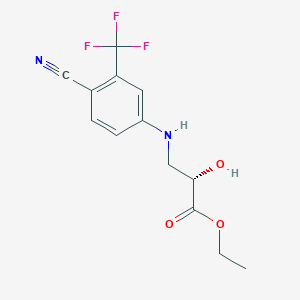
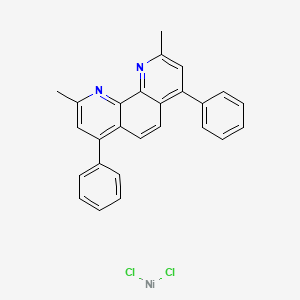
![[2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13916878.png)

